

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sirtratumab Vedotin (ASG-15ME)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sirtratumab** vedotin (formerly ASG-15ME) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLIT and NTRK-like family member 6 (SLITRK6) protein. This document provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of **Sirtratumab** vedotin.

**Sirtratumab** vedotin is composed of a fully human IgG2 monoclonal antibody, **Sirtratumab**, which specifically targets SLITRK6. The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.<sup>[1]</sup> SLITRK6 is a transmembrane protein with limited expression in normal tissues but is found to be expressed in various solid tumors, making it a promising target for ADC therapy.<sup>[2][3]</sup>

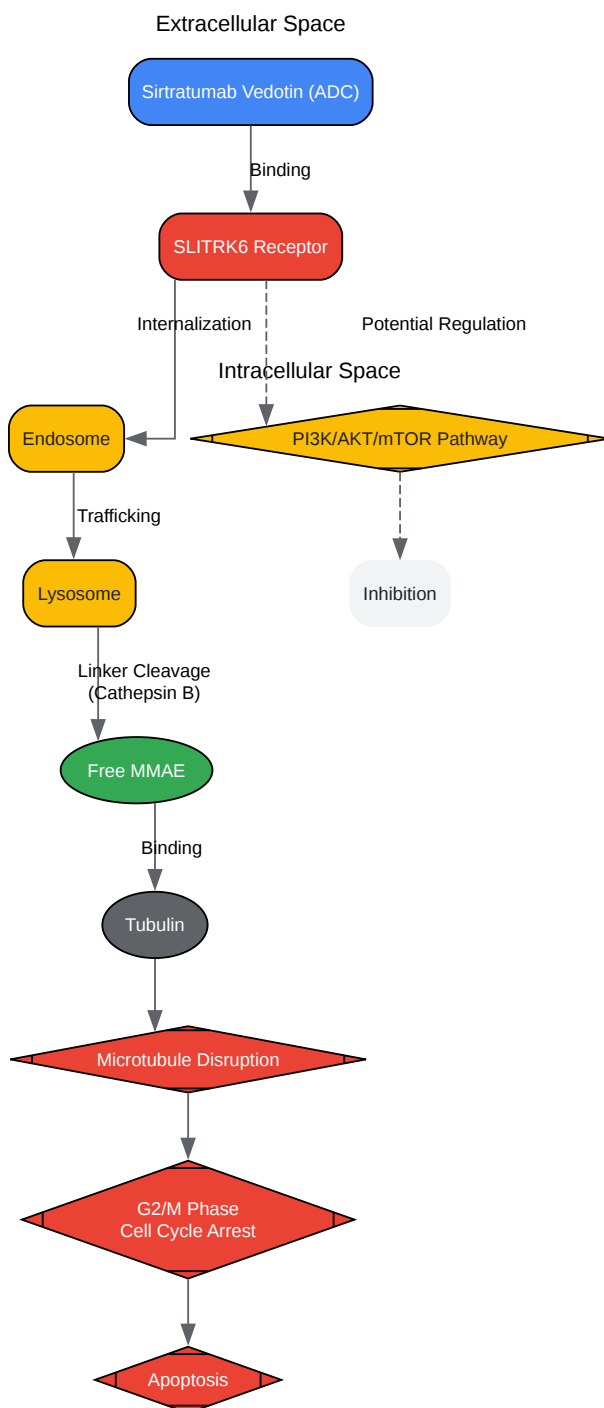
## Mechanism of Action

The mechanism of action of **Sirtratumab** vedotin begins with the binding of the **Sirtratumab** antibody to the SLITRK6 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized, presumably via endocytosis. Inside the cell, the ADC is

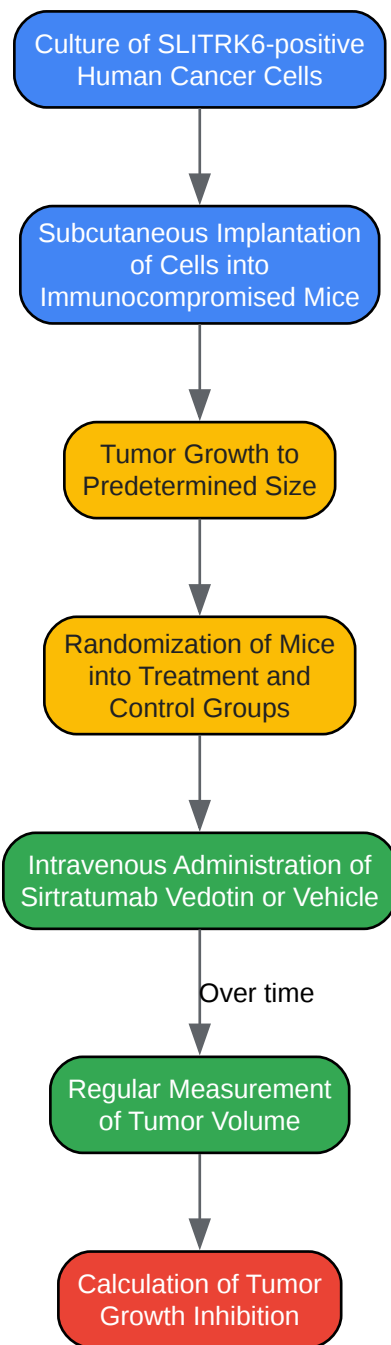
trafficked to the lysosomes, where the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B. This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm.  
[4]

Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) of the cancer cell.[5] Research also suggests that SLITRK6 may play a role in regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][6][7] The inhibition of this pathway upon **Sirtratumab** vedotin binding and internalization could contribute to its anti-tumor effects.

## Mechanism of Action of Sirtratumab Vedotin



## Workflow of a Preclinical Xenograft Study

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sirtratumab Vedotin (ASG-15ME)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599610#pharmacokinetics-and-pharmacodynamics-of-sirtratumab]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)